molecular formula C23H22ClN3O3S B6526863 N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-1-carboxamide hydrochloride CAS No. 1135132-61-4

N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-1-carboxamide hydrochloride

Cat. No. B6526863
CAS RN: 1135132-61-4
M. Wt: 456.0 g/mol
InChI Key: VTHOMTHANKEQTH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Photoinitiation : Recent studies suggest that related naphthalimide derivatives can serve as photoinitiators for polymerization reactions under LED irradiation . DENI-HCl may participate in radical or cationic polymerization processes.

Mechanism of Action

Target of Action

The primary targets of this compound are the free radicals generated during the photopolymerization process . The compound interacts with these free radicals, initiating the polymerization of acrylates .

Mode of Action

The compound, specifically the derivatives ANN2 and ANN3, can initiate the free radical polymerization of acrylates under LED at 405 nm . This is achieved through the interaction of the compound with the free radicals, leading to changes in the molecular structure and triggering the polymerization process .

Biochemical Pathways

The compound affects the photopolymerization pathway . When combined with various additives, such as iodonium salt, N-vinylcarbazole, chloro triazine, or tertiary amine, the compound can efficiently initiate free radical photopolymerization at various wavelengths . This leads to downstream effects such as the formation of polymer networks .

Pharmacokinetics

The compound’s ability to initiate photopolymerization under various conditions suggests it may have good bioavailability .

Result of Action

The result of the compound’s action is the initiation of the free radical polymerization of acrylates, leading to the formation of polymer networks . This can be utilized in various applications, including 3D printing .

Action Environment

The efficacy and stability of the compound’s action can be influenced by environmental factors such as light intensity and wavelength . For instance, the compound can initiate free radical photopolymerization under a LED at 405 nm . Additionally, the compound’s action can be enhanced when combined with various additives .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S.ClH/c1-25(2)10-11-26(22(27)17-9-5-7-15-6-3-4-8-16(15)17)23-24-18-12-19-20(29-14-28-19)13-21(18)30-23;/h3-9,12-13H,10-11,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHOMTHANKEQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=CC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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